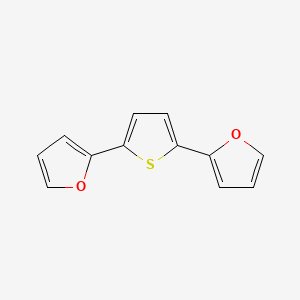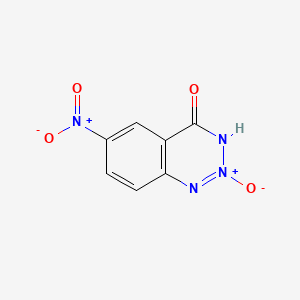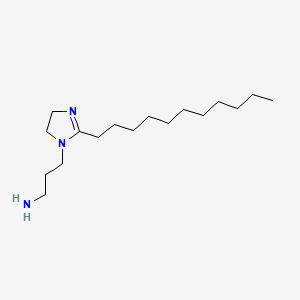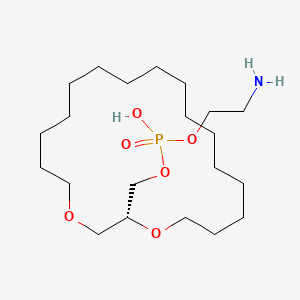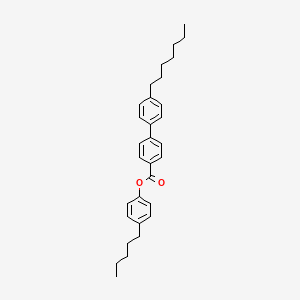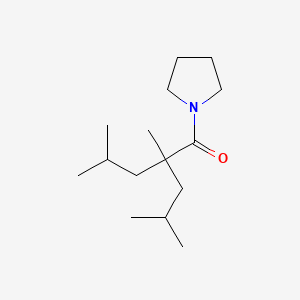
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a complex branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the alkylation of pyrrolidine with 2,4-dimethyl-2-(isobutyl)-1-oxopentyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, thiolated derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a branched alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
94333-40-1 |
|---|---|
Fórmula molecular |
C15H29NO |
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-(2-methylpropyl)-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H29NO/c1-12(2)10-15(5,11-13(3)4)14(17)16-8-6-7-9-16/h12-13H,6-11H2,1-5H3 |
Clave InChI |
LMXPSAJVSIPGBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(CC(C)C)C(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



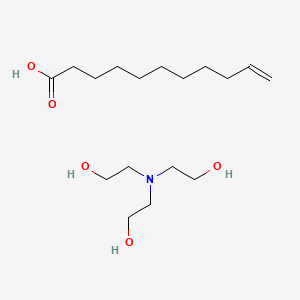

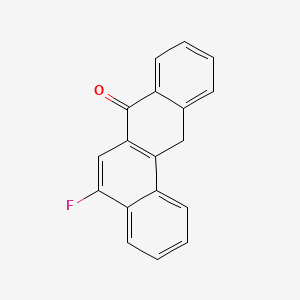



![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
